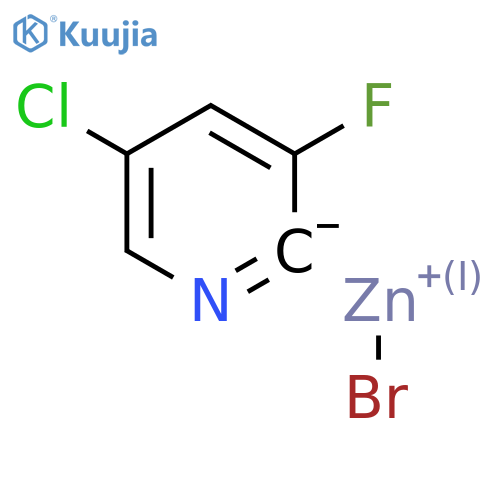

Cas no 2738350-86-0 (5-Chloro-3-fluoro-2-pyridylzinc bromide)

2738350-86-0 structure

商品名:5-Chloro-3-fluoro-2-pyridylzinc bromide

5-Chloro-3-fluoro-2-pyridylzinc bromide 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-3-fluoro-2-pyridylzinc bromide

- 2738350-86-0

-

- インチ: 1S/C5H2ClFN.BrH.Zn/c6-4-1-5(7)3-8-2-4;;/h1-2H;1H;/q-1;;+2/p-1

- InChIKey: JMLRNRFNWODCRS-UHFFFAOYSA-M

- ほほえんだ: Br[Zn+].ClC1=CN=[C-]C(=C1)F

計算された属性

- せいみつぶんしりょう: 272.83346g/mol

- どういたいしつりょう: 272.83346g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 190

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.4Ų

5-Chloro-3-fluoro-2-pyridylzinc bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB584468-100 ml |

5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |

2738350-86-0 | 100 ml |

€1958.20 | 2024-04-17 | ||

| abcr | AB584468-50ml |

5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |

2738350-86-0 | 50ml |

€1534.30 | 2025-03-19 | ||

| abcr | AB584468-50 ml |

5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |

2738350-86-0 | 50 ml |

€1535.90 | 2024-04-17 | ||

| abcr | AB584468-100ml |

5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |

2738350-86-0 | 100ml |

€1955.40 | 2025-03-19 |

5-Chloro-3-fluoro-2-pyridylzinc bromide 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2738350-86-0 (5-Chloro-3-fluoro-2-pyridylzinc bromide) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2738350-86-0)5-Chloro-3-fluoro-2-pyridylzinc bromide

清らかである:99%/99%

はかる:50ml/100ml

価格 ($):910.0/1160.0